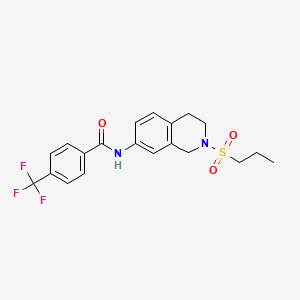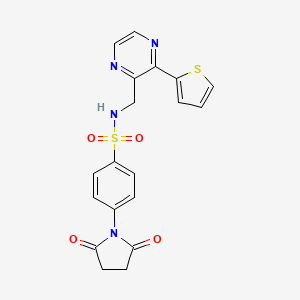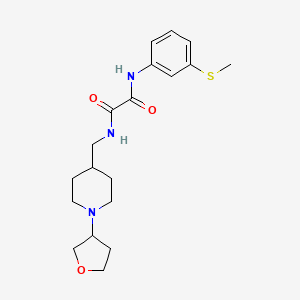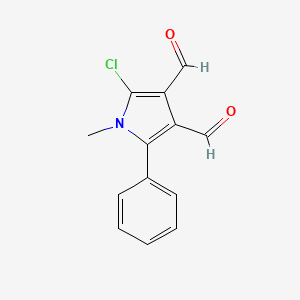![molecular formula C11H21NO3 B2946429 tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate CAS No. 1909306-47-3](/img/structure/B2946429.png)
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1909306-47-3 . It has a molecular weight of 215.29 and its IUPAC name is tert-butyl (2- (3-hydroxycyclobutyl)ethyl)carbamate . It is in powder form .
Synthesis Analysis
The compound was prepared using a method from the literature . This involved the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of the compound shows fairly conventional bond lengths and angles . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O (1)–C (1)–N (1)– (O3) of +2.1 (2)° . This is characteristic of the compounds of Figure 1 with none having a corresponding torsion angle above 12° .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.29 . It is a powder and is stored at room temperature .Mécanisme D'action
Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten inhibits the reabsorption of glucose in the kidneys by blocking SGLT2. SGLT2 is responsible for the reabsorption of glucose in the proximal tubule of the kidneys. By inhibiting SGLT2, tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten increases the excretion of glucose in the urine, leading to a reduction in blood glucose levels.
Biochemical and Physiological Effects:
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has been shown to have several biochemical and physiological effects. It reduces blood glucose levels, improves insulin sensitivity, and reduces body weight. tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has also been shown to reduce blood pressure and improve lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has several advantages for lab experiments. It is a potent and selective inhibitor of SGLT2, making it a useful tool for studying the role of SGLT2 in glucose homeostasis. However, tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has limitations in lab experiments as it is a drug and may have off-target effects that could confound results.
Orientations Futures
Several future directions for tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten research include investigating its potential in the treatment of heart failure, chronic kidney disease, and non-alcoholic fatty liver disease. Additionally, further research is needed to understand the long-term effects of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten on glucose homeostasis, insulin sensitivity, and cardiovascular health. Finally, the development of new SGLT2 inhibitors with improved selectivity and potency may lead to the development of more effective treatments for type 2 diabetes mellitus and other related diseases.
Conclusion:
In conclusion, tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten is a potent and selective inhibitor of SGLT2 that has shown promise in the treatment of type 2 diabetes mellitus and other related diseases. Its mechanism of action involves inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels. Further research is needed to fully understand the potential of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten in the treatment of various diseases and to develop more effective treatments.
Méthodes De Synthèse
The synthesis of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with 3-hydroxycyclobutanone in the presence of a base. The reaction yields tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate, which is then purified by column chromatography.
Applications De Recherche Scientifique
Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has been extensively studied for its potential in the treatment of type 2 diabetes mellitus. It has been shown to reduce blood glucose levels by inhibiting the reabsorption of glucose in the kidneys. tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has also been studied for its potential in the treatment of heart failure, chronic kidney disease, and non-alcoholic fatty liver disease.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEWHLLTEGUAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909306-47-3 |
Source


|
| Record name | tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
![[6-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2946354.png)
![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)

![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2946358.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)
![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

